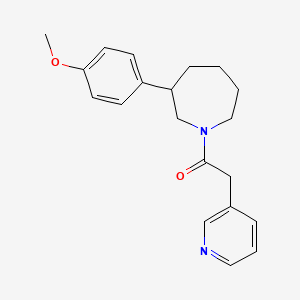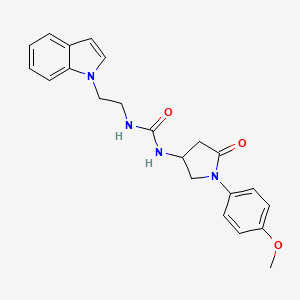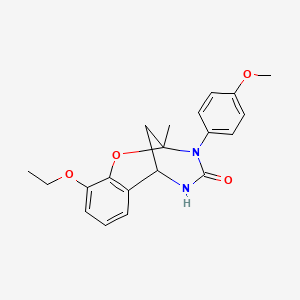
10-Ethoxy-3-(4-Methoxyphenyl)-2-methyl-2,3,5,6-tetrahydro-4H-2,6-methano-1,3,5-benzoxadiazocin-4-on
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
10-ethoxy-3-(4-methoxyphenyl)-2-methyl-2,3,5,6-tetrahydro-4H-2,6-methano-1,3,5-benzoxadiazocin-4-one is a useful research compound. Its molecular formula is C20H22N2O4 and its molecular weight is 354.406. The purity is usually 95%.
BenchChem offers high-quality 10-ethoxy-3-(4-methoxyphenyl)-2-methyl-2,3,5,6-tetrahydro-4H-2,6-methano-1,3,5-benzoxadiazocin-4-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 10-ethoxy-3-(4-methoxyphenyl)-2-methyl-2,3,5,6-tetrahydro-4H-2,6-methano-1,3,5-benzoxadiazocin-4-one including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Antitumor-Eigenschaften
Die strukturellen Merkmale der Verbindung machen sie zu einem interessanten Kandidaten für die Krebsforschung. Forscher haben ihre Auswirkungen auf Krebszelllinien untersucht, insbesondere ihr Potenzial, die DNA-Topoisomerase-Aktivität zu hemmen. DNA-Topoisomerasen spielen eine entscheidende Rolle bei der DNA-Replikation, -Transkription und -Reparatur. Durch die Störung dieser Prozesse können Verbindungen wie unser Zielmolekül Antitumor-Eigenschaften aufweisen .
Flavonoid-Derivat
„10-Ethoxy-3-(4-Methoxyphenyl)-2-methyl-2,3,5,6-tetrahydro-4H-2,6-methano-1,3,5-benzoxadiazocin-4-on“ gehört zur erweiterten Flavonoid-Klasse. Flavonoide sind natürliche Verbindungen, die in Pflanzen vorkommen und für ihre vielfältigen biologischen Aktivitäten bekannt sind. Das kondensierte Benzopyran-Gerüst dieser Verbindung deutet auf mögliche Wechselwirkungen mit zellulären Signalwegen und Enzymen hin .
Neuartige Pyrazolochinoline
Die einzigartige Struktur der Verbindung macht sie auch zu einem wertvollen Ausgangspunkt für die Entwicklung neuartiger Pyrazolochinoline. Forscher haben verwandte Verbindungen mit potenziellen Antitumor- und Topoisomerase-Hemmungsaktivitäten synthetisiert. Die Untersuchung der Struktur-Wirkungs-Beziehung (SAR) dieser Derivate könnte zur Entwicklung effektiverer Medikamente führen .
Pharmakologische Studien
Forscher haben die pharmakologischen Eigenschaften dieser Verbindung untersucht, einschließlich ihrer Bioverfügbarkeit, ihres Metabolismus und ihrer Toxizität. Das Verständnis ihrer Pharmakokinetik und Pharmakodynamik ist für die potenzielle Medikamentenentwicklung unerlässlich. Präklinische Studien mit Tiermodellen können Aufschluss über ihr Sicherheitsprofil und ihre Wirksamkeit geben .
Synthetische Strategien
Chemiker haben synthetische Wege entwickelt, um diese Verbindung und verwandte Derivate zu erhalten. Diese Strategien beinhalten Schlüsselschritte wie Cyclisierung, Funktionalisierungstransformationen und Stereochemieregelung. Die Optimierung synthetischer Methoden stellt einen effizienten Zugang zu ausreichenden Mengen für weitere Forschung und Tests sicher .
Biochemische Mechanismen
Die Untersuchung der Wechselwirkungen der Verbindung mit zellulären Zielen wie Enzymen oder Rezeptoren liefert Einblicke in ihren Wirkmechanismus. Forscher untersuchen ihre Bindungsaffinität, Selektivität und nachgeschalteten Effekte. Die Aufklärung dieser Mechanismen trägt zu unserem Verständnis ihrer potenziellen therapeutischen Anwendungen bei .
Eigenschaften
IUPAC Name |
6-ethoxy-10-(4-methoxyphenyl)-9-methyl-8-oxa-10,12-diazatricyclo[7.3.1.02,7]trideca-2(7),3,5-trien-11-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O4/c1-4-25-17-7-5-6-15-16-12-20(2,26-18(15)17)22(19(23)21-16)13-8-10-14(24-3)11-9-13/h5-11,16H,4,12H2,1-3H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRHOTBGQXWARMI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC2=C1OC3(CC2NC(=O)N3C4=CC=C(C=C4)OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
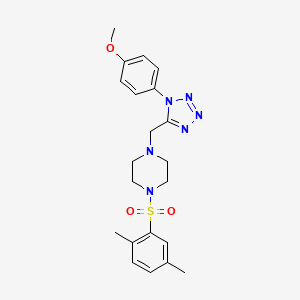

![Tert-butyl N-[(1S)-1-(hydrazinecarbonyl)ethyl]carbamate](/img/structure/B2428947.png)

![1-({4'-Methoxy-[1,1'-biphenyl]-4-yl}sulfonyl)azepane](/img/structure/B2428951.png)
![N-(2-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)-2-(5-oxo-2,3,5,6,7,8-hexahydrocyclopenta[d]thiazolo[3,2-a]pyrimidin-3-yl)acetamide](/img/structure/B2428952.png)

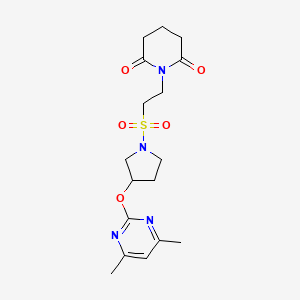
![Methyl 2-[3,5-bis(trifluoromethyl)phenyl]acetate](/img/structure/B2428959.png)

![N-(6-methoxybenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-2-phenylacetamide hydrochloride](/img/structure/B2428962.png)
